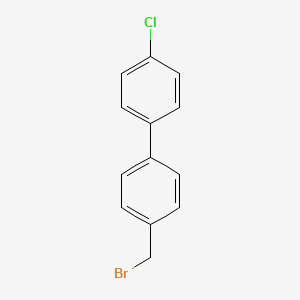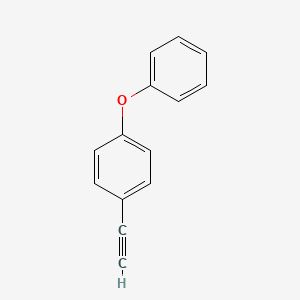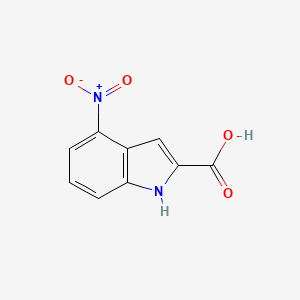
4-Nitro-1H-indole-2-carboxylic acid
概要
説明
4-Nitro-1H-indole-2-carboxylic acid, also known as 7-Nitro-1H-indole-2-carboxylic acid or CRT0044876, is a compound with the empirical formula C9H6N2O4 and a molecular weight of 206.15 . It is a potent and selective APE1 inhibitor . The compound is available in powder form and is soluble in DMSO .
Molecular Structure Analysis
The molecular structure of this compound includes an indole nucleus, which is a benzopyrrole, meaning it consists of a benzene ring fused to a pyrrole ring . The SMILES string representation of the compound isOC(=O)c1cc2cccc(N+[O-])c2[nH]1 . Physical And Chemical Properties Analysis
This compound is a powder that is soluble in DMSO . It has a molecular weight of 206.15 . The compound’s InChI key isBIUCOFQROHIAEO-UHFFFAOYSA-N .
科学的研究の応用
Synthesis and Pharmaceutical Applications
4-Nitro-1H-indole-2-carboxylic acid is recognized for its versatility as an intermediate in synthesizing pharmaceutically active agents. Studies have highlighted various synthesis methods, emphasizing the importance of environmentally friendly processes. For example, a practical hydrogen reduction process using Pd-loaded Al-MCM-41 mesoporous catalyst has been developed for the synthesis of indole-2-carboxylic acid, showcasing an environmentally conscious approach (Jiang et al., 2017).
Antimicrobial and Anti-inflammatory Properties
Research on derivatives of this compound has revealed significant antimicrobial and anti-inflammatory properties. A study conducted by Narayana et al. (2009) focused on synthesizing and studying the antimicrobial, anti-inflammatory, and antiproliferative activities of heterocycles derived from 4-/5-/6-/7-nitroindole-2-carbohydrazides, demonstrating their potential in medical applications (Narayana et al., 2009).
Optical and Non-Linear Optical Properties
The compound has been used in the design of linear hydrogen-bonded arrays with substituted charge-transfer complexes, contributing to the study of second-order non-linear optical properties. This includes the synthesis of adducts of carboxylic acid-substituted indoles with nitro-substituted benzoic acids, exploring their potential in optical applications (Lynch et al., 1998).
Catalytic Applications
The compound has been used in the catalytic hydrogenation of derivatives of 2-nitrophenylpyruvic acid. This process yields indole-2-carboxylic acid and 1-hydroxylindole-2-carboxylic acid, indicating its role in catalysis and chemical transformation (Baxter & Swan, 1967).
Photorelease Mechanisms in Solutions
This compound derivatives, such as 1-acyl-7-nitroindolines, have been studied for their utility in rapid photorelease of carboxylates in aqueous solutions. This research offers insights into the mechanisms of carboxylic acid photorelease, expanding the understanding of photochemistry in various solvent compositions (Morrison et al., 2002).
作用機序
Target of Action
Indole derivatives, in general, have been found to bind with high affinity to multiple receptors, playing a significant role in cell biology .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological changes . These interactions can result in the inhibition, regulation, or modulation of certain biological processes .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The lipophilicity and water solubility of a compound can significantly impact its bioavailability .
Result of Action
Indole derivatives have been reported to exhibit various biologically vital properties, contributing to their potential therapeutic applications .
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed or in contact with skin . Safety measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
将来の方向性
Indole derivatives, including 4-Nitro-1H-indole-2-carboxylic acid, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . The compound’s ability to inhibit the APE1 active site suggests it could be a promising scaffold for the development of integrase inhibitors .
生化学分析
Biochemical Properties
4-Nitro-1H-indole-2-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit the strand transfer of integrase, an enzyme crucial for the replication of HIV-1 . The indole nucleus of this compound chelates with two Mg2+ ions within the active site of integrase, thereby inhibiting its activity . Additionally, it forms hydrogen bonds with a variety of enzymes and proteins, which can inhibit their activity .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been reported to induce oxidative stress and apoptosis in cells by stimulating the production of reactive oxygen species (ROS) . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the activity of certain enzymes involved in cellular metabolism, leading to altered metabolic flux and metabolite levels .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to biomolecules such as integrase, forming a chelate with Mg2+ ions . This binding interaction inhibits the enzyme’s activity, preventing the replication of HIV-1. Additionally, this compound can form hydrogen bonds with various enzymes and proteins, inhibiting their activity . It also induces changes in gene expression by affecting transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can induce oxidative stress and apoptosis over extended periods . Additionally, its stability in various solvents and conditions can affect its efficacy and potency in biochemical assays .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to exhibit beneficial effects such as antiviral and anticancer activities . At higher doses, it can induce toxic or adverse effects, including oxidative stress and apoptosis . Threshold effects have also been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it has been shown to inhibit the activity of certain enzymes involved in the metabolism of indole derivatives . This inhibition can lead to altered levels of metabolites and changes in metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be transported across cell membranes and distributed to different cellular compartments . Its localization and accumulation within specific tissues can influence its biological activity and efficacy .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interactions with biomolecules and its overall efficacy in biochemical reactions .
特性
IUPAC Name |
4-nitro-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O4/c12-9(13)7-4-5-6(10-7)2-1-3-8(5)11(14)15/h1-4,10H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDWCXENHATUMDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(N2)C(=O)O)C(=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70559499 | |
| Record name | 4-Nitro-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70559499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16732-60-8 | |
| Record name | 4-Nitro-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70559499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-nitro-1H-indole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(Trichloromethyl)sulfonyl]benzene](/img/structure/B1316841.png)
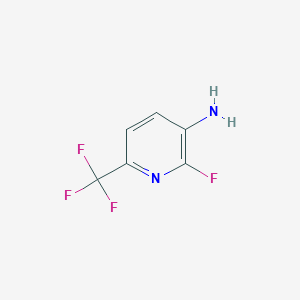



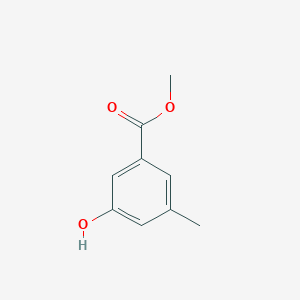

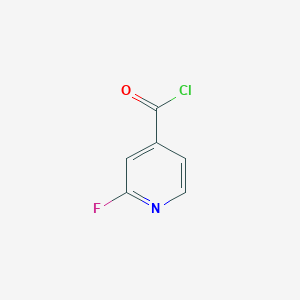
![4-{[(8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoic acid](/img/structure/B1316870.png)
![4-pyridin-2-yl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1316876.png)

![1,7-Diphenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B1316879.png)
